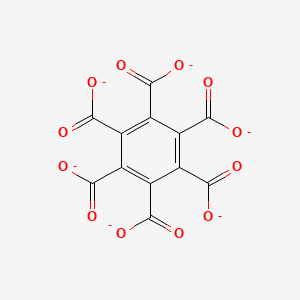

Mellitic acid hexaanion

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12O12-6 |

|---|---|

Molecular Weight |

336.12 g/mol |

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarboxylate |

InChI |

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-6 |

InChI Key |

YDSWCNNOKPMOTP-UHFFFAOYSA-H |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Mellitic Acid Hexaanion and Its Complexes

Direct Synthesis and Isolation Strategies for the Hexaanion

The direct synthesis of the mellitic acid hexaanion typically involves the complete deprotonation of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid). nih.gov This is usually achieved by reacting mellitic acid with a strong base in an aqueous solution. The resulting hexaanion can then be isolated as a salt.

A common method for preparing mellitic acid involves the oxidation of hexamethylbenzene, graphite, or pure carbon using strong oxidizing agents like hot concentrated nitric acid or alkaline potassium permanganate. wikipedia.org Another approach starts from the mineral mellite, an aluminum salt of mellitic acid. wikipedia.org By treating mellite with ammonium (B1175870) carbonate and subsequently removing the alumina, the ammonium salt of mellitic acid is obtained, which can be further purified and converted to the free acid. wikipedia.org

Solvothermal and Hydrothermal Approaches for Mellitate Coordination Species

Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline coordination polymers based on the mellitate anion. znaturforsch.com These methods involve heating the reactants in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. znaturforsch.comajol.info This approach allows for the crystallization of products that may be inaccessible under ambient conditions.

Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to create a variety of metal-mellitate frameworks. researchgate.netglobalauthorid.comtandfonline.com For example, the reaction of rare-earth ions with mellitic acid under hydrothermal conditions has yielded three-dimensional framework polymers. researchgate.net The specific architecture of these polymers is influenced by factors such as the size of the metal ion and the reaction temperature. researchgate.net Similarly, hydrothermal methods have been used to synthesize coordination polymers of tetravalent actinides like uranium and neptunium (B1219326) with the mellitate ligand. hzdr.de

Solvothermal synthesis, which utilizes organic or mixed organic-aqueous solvents, offers additional control over the final product by influencing the solubility of reactants and the coordination environment of the metal centers. acs.orgrsc.org These methods have been instrumental in the development of multifunctional coordination polymers with potential applications in gas storage, separation, catalysis, and optical sensing. znaturforsch.com The choice of solvent, temperature, pressure, and pH are all critical parameters that can be tuned to direct the synthesis towards a desired network structure. znaturforsch.com

Controlled Crystallization Techniques for Anionic Mellitate Complexes

The controlled crystallization of anionic mellitate complexes is essential for obtaining high-quality single crystals suitable for structural analysis and for tailoring the properties of the resulting materials. hzdr.demdpi.com Various techniques can be employed to control the nucleation and growth of crystals.

One common strategy is the slow evaporation of the solvent from a solution containing the mellitate anion and a suitable counter-ion. This method was used to synthesize a polymeric cobalt(II)-mellitate complex with 2,2'-bipyridine (B1663995), resulting in orange single crystals. researchgate.net Another approach involves the use of co-crystallizing agents or templates to direct the assembly of the mellitate anions and cations into specific arrangements. nih.gov

The unique self-organizing properties of the mellitate anion, which can form infinite networks even in the presence of other proton donors, make it a valuable component in crystal engineering. rsc.org The cationic components are then packed within the spaces provided by this anionic network. rsc.org This principle has been used to create novel assembly structures of various cationic species.

Synthetic Routes to Functional Mellitate Derivatives

The synthesis of functional mellitate derivatives allows for the fine-tuning of the electronic and structural properties of the resulting materials. These synthetic routes often involve modifying the mellitic acid molecule before its use as a ligand.

One approach is to introduce different functional groups onto the benzene (B151609) ring, although this can be challenging due to the high density of carboxylic acid groups. A more common strategy involves the partial esterification or amidation of the carboxylic acid groups to create derivatives with altered coordination properties.

Furthermore, synthetic routes have been developed to produce related aromatic polycarboxylic acids that can be seen as derivatives or analogues of mellitic acid. For example, a direct synthesis of trimellitic anhydride (B1165640) and hemimellitic anhydride from malic acid has been reported, avoiding the harsh oxidation conditions typically used. iastate.edu These derivatives can then be used to create a different range of coordination polymers and functional materials. The ability to design and synthesize a variety of organic ligands is crucial for the development of new metal-organic frameworks with tailored functionalities. thieme-connect.comyoutube.comsavemyexams.comnih.gov

Crystallographic and Structural Elucidation of Mellitic Acid Hexaanion Systems

Single-Crystal X-ray Diffraction Analyses of Mellitate Architectures

The analysis of single crystals of mellitate salts with different cations has shown that the deprotonation number of the mellitic acid plays a crucial role in the resulting hydrogen-bonding patterns and network formation. oup.comjournaldephysique.org For instance, in salts with a deprotonation number of n=3, a "triangular hydrogen-bond" unit is often observed, leading to two-dimensional sheet-like structures. oup.com When n=2 or 2.5, "dual hydrogen-bond" units become more prevalent, resulting in one-dimensional belts or two-dimensional grids. oup.com

SCXRD studies have also been vital in characterizing the coordination environments of metal ions in mellitate complexes. For example, in a polymeric cobalt(II) complex, SCXRD analysis revealed two distinct Co(II) atoms with deformed octahedral geometries. researchgate.net The bridging mellitate anion in this structure acts as a tetrakis monodentate ligand, forming wavy anionic chains. researchgate.net Similarly, in mixed alkali metal/transition metal coordination polymers, SCXRD has elucidated the formation of 3-dimensional structures containing distorted 2-dimensional magnetic hexagonal nets. nih.govacs.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| {[Co(bipy)(H₂O)₄]₂[Co(µ-mell)(H₂O)₂]∙10H₂O}n | Monoclinic | P2₁/c | Wavy-like anionic chains of Co(II) and bridging mellitate. | researchgate.netresearchgate.net |

| K₂[M'₂(mel)] (M' = Mn, Co, Ni) | - | - | 3D mixed alkali metal/transition metal polymers with 2D hexagonal magnetic nets. | |

| [3-NH₂C₅H₄NH⁺]₃[C₆(COO)₆H₃³⁻] | - | - | 2D sheet structure formed by "triangular hydrogen-bond" units. | oup.com |

| [4-CH₃C₅H₄NH⁺]₂[C₆(COO)₆H₄²⁻]·2CH₃OH | - | - | 1D belt or 2D grid structures from "dual hydrogen-bond" units. | oup.com |

Powder X-ray Diffraction Characterization of Extended Mellitate Solids

In the context of mellitate-based solids, PXRD is frequently used to confirm the phase purity of synthesized materials and to ensure that the structure determined from a single crystal is representative of the bulk sample. researchgate.netresearchgate.net For instance, the PXRD pattern of as-synthesized Cu-MOF powders has been shown to match the simulated pattern from single-crystal XRD data, confirming the homogeneity of the material. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs in Mellitate Compounds

Hydrogen bonds are a dominant and structure-directing force in mellitate crystals. oup.comrsc.org The mellitate anion, with its multiple carboxylate and potential carboxylic acid groups, can act as both a hydrogen bond donor and acceptor. journaldephysique.orgmdpi.com The nature of the hydrogen bonding network is highly dependent on the degree of deprotonation of the mellitic acid. oup.comjournaldephysique.org

In salts where the mellitate anion is partially protonated, strong hydrogen bonds form between the carboxy and carboxylato groups of adjacent anions. oup.comoup.com This is in contrast to the paired hydrogen bonds between two carboxy groups often seen in neutral carboxylic acids. oup.com The specific patterns of these hydrogen bonds give rise to distinct supramolecular motifs:

Triangular Hydrogen Bonds: In salts with a deprotonation number of n=3, three mellitate anions can connect via three hydrogen bonds to form a triangular unit, which then propagates to form a two-dimensional sheet. oup.comoup.com

Dual Hydrogen Bonds: For deprotonation numbers of n=2 or 2.5, neighboring anions are often linked by two pairs of hydrogen bonds, referred to as "dual hydrogen-bond" units. oup.comoup.com These units can be co-planar, leading to one-dimensional belt structures, or a combination of standing and co-planar units, which can form two-dimensional grids and channels. oup.comoup.com

π-stacking is another important non-covalent interaction that influences the crystal packing of aromatic molecules like the mellitate anion. wikipedia.orglibretexts.org These interactions occur between the electron-rich π-systems of the benzene (B151609) rings and can significantly contribute to the stability of the crystal structure. arxiv.orgmdpi.com

In mellitate systems, π-stacking interactions can occur between the aromatic rings of the mellitate anions themselves or between the mellitate anion and aromatic counter-cations, such as pyridinium (B92312) derivatives. oup.comjournaldephysique.org In some radical cation salts of mellitate, the radical cations are found packed between two-dimensional sheets of mellitate anions, with their molecular planes parallel to the anion planes, suggesting significant π-stacking interactions. journaldephysique.orgjournaldephysique.org The interplay between hydrogen bonding and π-stacking is crucial in determining the final three-dimensional structure.

Comprehensive Analysis of Hydrogen Bonding Networks

Coordination Modes and Ligand Versatility of the Mellitate Hexaanion

The mellitate hexaanion is a highly versatile ligand due to its six carboxylate groups, which can coordinate to metal ions in various ways. researchgate.netvulcanchem.com This versatility allows for the formation of a wide range of coordination polymers and metal-organic frameworks with diverse dimensionalities and topologies. researchgate.net

The carboxylate groups of the mellitate anion can act as monodentate, bidentate (chelating or bridging), or even tridentate ligands. researchgate.netvulcanchem.com The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions. researchgate.net

Some observed coordination modes include:

A carboxylate group coordinating to a single metal ion through one oxygen atom. researchgate.net

A carboxylate group acting as a bidentate ligand, bridging two metal centers. researchgate.netvulcanchem.com

In some copper(II) mellitate complexes, the anion provides four carboxylate groups for coordination, with some acting as monodentate and others as bidentate bridging ligands. researchgate.net

In a cobalt(II) complex, the mellitate hexaanion acts as a bridging ligand, connecting cobalt centers into folded chains. researchgate.net

In mixed alkali metal/transition metal systems, the mellitate hexaanion can link metal ions to form extensive three-dimensional networks. nih.gov

The steric hindrance between the adjacent carboxylate groups often forces them to twist out of the plane of the central benzene ring, giving the anion a propeller-like conformation. vulcanchem.com This non-planar geometry can facilitate the formation of 3D coordination polymers by allowing for metal-carboxylate bridges that are both parallel and perpendicular to the aromatic ring plane.

| Coordination Mode | Description | Example System | Reference |

|---|---|---|---|

| Monodentate | A carboxylate group coordinates to a single metal ion via one oxygen atom. | Copper(II) mellitate | researchgate.net |

| Bidentate Bridging | A carboxylate group coordinates to two different metal ions. | Copper(II) mellitate, Mixed metal systems | researchgate.netvulcanchem.com |

| Tridentate | A carboxylate group coordinates to two potassium ions. | Potassium mellitate | researchgate.net |

| Tetrakis Monodentate | The mellitate anion uses four of its carboxylate groups to each bind to a metal center. | Polymeric cobalt(II) complex | researchgate.net |

Coordination Chemistry of Mellitic Acid Hexaanion with Metal Centers

Formation of Metal-Mellitate Coordination Polymers

The reaction of the mellitic acid hexaanion with different metal centers under various conditions, such as hydrothermal synthesis, results in the formation of metal-mellitate coordination polymers. acs.orgnih.gov The architecture of these polymers is influenced by factors like the nature of the metal ion, its ionic radius, and the presence of other ligands or templating agents. researchgate.net

The combination of alkali metals and transition metals with the this compound leads to the formation of extensively connected coordination polymers. acs.orgnih.gov Hydrothermal reactions of alkali metal mellitate salts with transition metal chlorides yield a series of isostructural three-dimensional mixed alkali metal/transition metal polymers. acs.orgnih.gov These frameworks often exhibit interesting magnetic properties arising from the network of paramagnetic transition metal ions. acs.orgnih.govvulcanchem.com

For instance, the reaction of potassium or rubidium mellitate with manganese, cobalt, or nickel chlorides produces compounds with the general formula M₂[M'₂(mel)(OH₂)₂], where M is an alkali metal and M' is a transition metal. acs.orgnih.gov These materials are built from two-dimensional hexagonal nets with a honeycomb topology, where the metal ions are bridged by the carboxylate groups of the mellitate anion. acs.orgnih.gov

A notable example of a mixed-metal mellitate is the silver magnesium complex, Ag₂Mg₂[C₆(COO)₆]·8H₂O, which forms a two-dimensional layered structure. researchgate.net In this structure, the silver cations are coordinated by six carboxylate oxygen atoms from the mellitate anions, creating layers. The magnesium cations, coordinated to water molecules and carboxylate oxygens, are situated between these layers. researchgate.net

Table 1: Examples of Alkali Metal and Transition Metal Mellitate Frameworks

| Compound Formula | Metal Centers | Dimensionality | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| K₂[Mn₂(mel)(OH₂)₂] | K⁺, Mn²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| K₂[Co₂(mel)(OH₂)₂] | K⁺, Co²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| K₂[Ni₂(mel)(OH₂)₂] | K⁺, Ni²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| Rb₂[Mn₂(mel)(OH₂)₂] | Rb⁺, Mn²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| Rb₂[Co₂(mel)(OH₂)₂] | Rb⁺, Co²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| Rb₂[Ni₂(mel)(OH₂)₂] | Rb⁺, Ni²⁺ | 3D | 2D hexagonal magnetic nets with honeycomb topology | acs.orgnih.gov |

| (NH₄)₂[Co₂(mel)(OH₂)₂] | NH₄⁺, Co²⁺ | 3D | Isostructural with alkali metal analogues | acs.orgnih.gov |

| Ag₂Mg₂[C₆(COO)₆]·8H₂O | Ag⁺, Mg²⁺ | 2D | Layered structure with intercalated Mg²⁺ ions | researchgate.net |

| [Cu₂(mellitate)(4,4'-bpy)(H₂O)₂]²⁻ | Cu²⁺ | 3D | Interwoven double helical tubes | acs.orgnih.gov |

The coordination of mellitic acid with rare-earth metal ions results in the formation of three-dimensional framework polymers. researchgate.net The specific architecture of these polymers is sensitive to the size of the rare-earth ion and the reaction conditions. researchgate.net Hydrothermal synthesis has been a key method for producing these materials. researchgate.net

For larger rare-earth ions from Lanthanum (La) to Erbium (Er), a 9-coordinate structure with the formula [Ln₂(MEL)(H₂O)₆] is formed. researchgate.net In contrast, the smaller rare-earth ions from Thulium (Tm) to Lutetium (Lu) tend to form a 7-coordinate structure, [Ln₂(MEL)(H₂O)₄]H₂O. researchgate.net A third type of structure, an 8-coordinate framework with the formula [Ln₂(MEL)(μ-H₂O)₂(H₂O)₂], has been observed for Er and Tm under specific temperature conditions. researchgate.net

The interaction between lanthanide and uranyl ions with mellitate has also been explored, leading to heterometallic coordination polymers with unique structural features. nih.govacs.org For example, a mixed U-Ln carboxylate exhibits direct oxygen bonding between the lanthanide and uranyl centers. nih.govacs.org

Table 2: Rare-Earth Metal Mellitate Polymer Architectures

| Rare-Earth Ion (Ln) | Compound Formula | Coordination Number | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| La to Er | [Ln₂(MEL)(H₂O)₆] | 9 | 3D framework | researchgate.net |

| Tm to Lu | [Ln₂(MEL)(H₂O)₄]H₂O | 7 | 3D framework | researchgate.net |

| Er, Tm | [Ln₂(MEL)(μ-H₂O)₂(H₂O)₂] | 8 | 3D framework with bridging water molecules | researchgate.net |

| Ce, Nd | (UO₂)₂Ln(OH)(H₂O)₃(mel)·2.5H₂O | 9 (Ln), 7 (U) | Heterometallic layers with U-O-Ln bonds | nih.govacs.org |

Mellitic acid readily forms coordination polymers with trivalent p-block metal cations such as Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺). researchgate.net A series of isostructural metal-organic frameworks (MOFs), designated as MIL-116, with the general formula M₂(OH)₂[C₁₂O₁₂H₂]·2H₂O, have been synthesized. researchgate.net The structures of these materials consist of infinite straight chains of metal-centered octahedra that share corners and are linked together by the mellitate ligands, forming a three-dimensional framework. researchgate.net

Table 3: Mellitate Complexes with Trivalent Metal Cations

| Compound Name | Metal Cation (M³⁺) | Compound Formula | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| MIL-116(Al) | Al³⁺ | Al₂(OH)₂[C₁₂O₁₂H₂]·2H₂O | 3D framework with infinite chains of metal-centered octahedra | researchgate.net |

| MIL-116(Ga) | Ga³⁺ | Ga₂(OH)₂[C₁₂O₁₂H₂]·2H₂O | 3D framework with infinite chains of metal-centered octahedra | researchgate.net |

| MIL-116(In) | In³⁺ | In₂(OH)₂[C₁₂O₁₂H₂]·2H₂O | 3D framework with infinite chains of metal-centered octahedra | researchgate.net |

Rare-Earth Metal Mellitate Polymer Architectures

Dimensionality and Topological Analysis of Mellitate Coordination Networks

The high connectivity of the this compound allows for the formation of coordination networks with varying dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. nih.govnih.gov The resulting topology of these networks is a key factor in determining their physical properties.

While mellitate is often associated with higher-dimensional structures, one-dimensional (1D) coordination polymers can also be synthesized. nih.govnih.gov In some cases, these 1D chains can be held together by other interactions, such as hydrogen bonds, to form a more complex supramolecular architecture. rsc.org An example is a cobalt mellitate synthesized at room temperature which exhibits chain-like structures. rsc.orgrsc.org

Another example is a copper mellitate complex, [H₃N-(CH₂)₆-NH₃][Cu(H₂O)₂(urea)(μ₂-C₆(COO)₄(COOH)₂)]·H₂O, which features infinite chain-like polyanions. researchgate.net In this structure, the copper ions are bridged by the dihydrogen mellitate tetraanion in a μ₂ coordination mode. researchgate.net The hydrothermal reaction of mellitic acid, 4,4'-bipyridine, and a copper salt can also lead to a complex 3D architecture that incorporates 1D linear polymers of [Cu(4,4'-bpy)(H₂O)₄]²⁺ hosted within double-stranded helical tubes. acs.orgnih.gov

A prominent example is the family of mixed alkali metal/transition metal polymers, M₂[M'₂(mel)(OH₂)₂], which feature distorted 2D magnetic hexagonal nets with a honeycomb topology. acs.orgnih.gov These layers are formed exclusively by metal-carboxylate-metal bridging interactions. acs.orgnih.gov Similarly, a silver magnesium mellitate complex, Ag₂Mg₂[C₆(COO)₆]·8H₂O, exhibits a 2D layered structure where each mellitate anion links three neighboring silver ions. researchgate.net A uranyl mellitate, (UO₂)₃(H₂O)₆(mel)·11.5H₂O, also adopts a lamellar structure with a 2D 3⁶ net. nih.govacs.org In some manganese mellitate complexes, the use of co-ligands like 1,10-phenanthroline (B135089) can direct the formation of 2D layers instead of 1D chains. rsc.org

Three-Dimensional Mellitate Frameworks and Networks

The fully deprotonated hexaanion of mellitic acid, with its twelve oxygen donor atoms and rigid benzene (B151609) core, is an exceptional building block for constructing highly connected and structurally complex three-dimensional (3D) coordination polymers. The reaction of mellitic acid with various metal centers, often under hydrothermal conditions, leads to the formation of robust 3D frameworks with diverse and often novel topologies.

Hydrothermal synthesis has proven to be a particularly effective method for producing crystalline 3D mellitate structures. For instance, reacting cobalt chlorides with mellitic acid at elevated temperatures (140–180 °C) results in three-dimensional cobalt mellitate frameworks. These structures exhibit intricate connectivity and unique multi-nodal topologies that have not been observed in other systems. pnas.org The high charge and multidentate nature of the mellitate ligand facilitate extensive cross-linking, leading to the formation of these stable, non-interpenetrated networks.

A notable series of isostructural 3D metal-organic frameworks (MOFs), designated MIL-116, was synthesized using mellitic acid with trivalent cations such as Al³⁺, Ga³⁺, and In³⁺. researchgate.net In these frameworks, the structure is built from infinite straight chains of metal-centered octahedra that share trans corners. These inorganic chains are then linked to each other by the mellitate ligands. A remarkable feature of the MIL-116 series is the coordination mode of the linker; the mellitate anion acts as an octadentate ligand, where four of its six carboxylate groups bind to the metal centers, while the remaining two carboxylate arms remain protonated and uncoordinated, pointing into the channels. researchgate.net This represents a rare instance of a MOF containing both coordinating and non-bonding carboxylic acid functionalities on the same linker molecule.

The coordination of mellitate is not limited to transition metals and p-block elements. Studies with actinides have also yielded 3D frameworks. A uranium-based compound, U₂(OH)₂(H₂O)₂(mel), features a 3D structure composed of dinuclear uranium polyhedra linked by the mellitate anions. mdpi.com In this case, the mellitate linker utilizes its six carboxylate arms to connect the dinuclear units into a complex framework. In contrast, a neptunium-based mellitate synthesized under similar conditions resulted in a layered assembly where only four of the six carboxylate groups of the mellitate ligand are involved in bonding, creating a 3D supramolecular structure through interlayer interactions. mdpi.com

The synthesis conditions, including temperature, the presence of organic bases, and the choice of metal center, play a crucial role in directing the final dimensionality and topology of the resulting metal-mellitate framework. pnas.org

Table 1: Examples of Three-Dimensional Metal-Mellitate Frameworks

| Compound Name/Series | Metal Center(s) | Synthesis Conditions | Key Structural Features | Reference |

|---|---|---|---|---|

| Cobalt Mellitates | Co(II) | Hydrothermal (140-180 °C) | Complex 3D connectivity; unusual multi-nodal topologies. | pnas.org |

| MIL-116 | Al(III), Ga(III), In(III) | Hydrothermal | Infinite chains of metal-octahedra linked by octadentate mellitate; two non-coordinated protonated carboxylate arms. | researchgate.net |

| Uranium Mellitate | U(IV) | Hydrothermal (130 °C) | 3D framework of dinuclear UO₈ polyhedra linked by mellitate. | mdpi.com |

| Neptunium (B1219326) Mellitate | Np(V) | Hydrothermal (130 °C) | Layered assembly forming a 3D supramolecular structure; only four carboxylate groups coordinate. | mdpi.com |

Functional Characteristics of Metal-Mellitate Compounds

Magnetic Properties and Spin-Orbit Coupling Effects in Mellitate Systems

The arrangement of metal centers within the highly connected mellitate frameworks gives rise to interesting magnetic properties, which are dictated by the nature of the metal ions and the superexchange pathways mediated by the carboxylate bridges.

Magnetic susceptibility measurements performed on a series of cobalt and manganese mellitate coordination polymers have shown that they all exhibit dominant antiferromagnetic coupling. pnas.org However, the specifics of the magnetic behavior differ between the compounds, reflecting their distinct structural characteristics and the different pathways for magnetic exchange between the metal centers. pnas.org

In an extensive family of isostructural 3D mixed-metal polymers with the general formula M₂[M'₂(mel)(OH₂)₂] (where M = K, Rb and M' = Mn, Co, Ni), the mellitate hexaanion links the transition metal ions (M') into distorted two-dimensional hexagonal nets with a honeycomb topology. unt.edu The magnetic properties of the Mn(II) and Ni(II) phases are consistent with antiferromagnetic interactions within these layers. The magnetism of the corresponding Co(II) phases is significantly more complex. unt.edu This complexity arises from the presence of substantial spin-orbit coupling effects for the Co(II) ion in its octahedral coordination environment. unt.edu Spin-orbit coupling is a relativistic interaction between an electron's spin and its orbital motion, which can lead to the mixing of electronic states, significant magnetic anisotropy, and deviations from simple spin-only magnetic behavior. rsc.orgbohrium.com In these cobalt-mellitate systems, this effect complicates the analysis of magnetic susceptibility data, as it introduces an orbital contribution to the magnetic moment that is not easily quenched. unt.edu

Table 2: Magnetic Properties of Selected Metal-Mellitate Compounds

| Compound Family | Metal Center(s) | Dominant Magnetic Interaction | Key Observation | Reference |

|---|---|---|---|---|

| Cobalt Mellitates | Co(II) | Antiferromagnetic | Magnetic behavior is structure-dependent. | pnas.org |

| Manganese Mellitates | Mn(II) | Antiferromagnetic | Magnetic behavior is consistent with structural characteristics. | pnas.org |

| M₂[M'₂(mel)(OH₂)₂] | M' = Mn(II), Ni(II) | Antiferromagnetic | Interactions occur within 2D honeycomb-like magnetic nets. | unt.edu |

| M₂[Co₂(mel)(OH₂)₂] | Co(II) | Antiferromagnetic | Magnetic behavior is complex due to significant spin-orbit coupling. | unt.edu |

Porosity and Gas Adsorption Behavior in Mellitate Frameworks

Metal-organic frameworks are renowned for their high porosity and extensive surface areas, making them prime candidates for gas storage and separation applications. nih.govacs.org However, the coordination chemistry of the this compound often leads to the formation of dense, non-porous frameworks.

A prominent example is the MIL-116 series (M₂(OH)₂[C₁₂O₁₂H₂]·2H₂O, where M = Al, Ga, In). researchgate.net These materials are generally considered to be non-porous. researchgate.net Gas sorption experiments show that they are unable to adsorb gases with relatively small kinetic diameters, such as nitrogen (N₂) and argon (Ar). researchgate.net The lack of accessible porosity is attributed to the presence of non-removable water molecules that are located within the framework's tunnels and interact with the non-coordinated carboxylic acid groups. researchgate.net These water molecules effectively fill the potential void space, rendering the pores inaccessible to incoming gas molecules. Despite this, the extremely narrow and well-defined nature of these filled channels has led to suggestions that such materials might be suitable for highly selective molecular sieving applications, such as separating helium from larger gas molecules. researchgate.net

Similarly, a zinc-mellitate coordination polymer synthesized hydrothermally was found to possess a tightly stacked, non-porous structure. While not porous in the traditional sense for gas adsorption, this material exhibited interesting behavior upon dehydration and rehydration, suggesting structural dynamics that are not typically associated with gas uptake.

The tendency of the highly functionalized and sterically demanding mellitate ligand to form densely packed and often intricate 3D networks means that achieving permanent, accessible porosity is a significant challenge. The formation of porous materials generally relies on creating open frameworks that are stable after the removal of guest solvent molecules. nih.gov In many mellitate-based systems, the strong interactions within the framework and with guest species, such as water, lead to structures where the intrinsic void space is already occupied or collapses upon solvent removal. Therefore, unlike many other carboxylate-based MOFs, mellitate frameworks are not typically characterized by high gas adsorption capacities.

Supramolecular Chemistry Involving Mellitic Acid Hexaanion

Self-Assembly of Mellitate Anions into Ordered Molecular Networks

The mellitate anion exhibits a remarkable ability to self-assemble into highly ordered molecular networks. nih.govplos.orgnih.gov This propensity is rooted in the high symmetry of the mellitic acid molecule and the presence of numerous carboxyl groups, which can participate in hydrogen bonding and the formation of salt bridges. plos.org The structure and pattern of these networks are significantly influenced by the degree of deprotonation of the mellitic acid. rsc.orgrsc.org

Structural studies have shown that even in the presence of other proton-donating species, the formation of an infinite network of mellitate anions is often the preferred outcome. rsc.org This allows the cationic components to be packed within the spaces created by the anionic network. rsc.org For instance, in salts with piperidinium (B107235) derivatives, two-dimensional (2D) networks of mellitate anions are consistently formed due to the strong self-organizing properties of the anion. rsc.org

The nature of the hydrogen-bonding patterns within these networks varies with the deprotonation number (n). When n=3, a 2D hexagonal network is formed through "triangular hydrogen bonds" between the carboxy and carboxylato groups. rsc.org For n=2, the dominant motifs are "dual hydrogen bonds," leading to the construction of various chain and grid-like anion networks. rsc.org Even with different cationic species, a 2D anion network, sometimes incorporating water molecules or ammonium (B1175870) groups, is a common structural feature. rsc.org

| Deprotonation Number (n) | Dominant Hydrogen-Bonding Unit | Resulting Network Structure | Reference |

| 2 | "Dual hydrogen bonds" | Chains and grids | rsc.org |

| 3 | "Triangular hydrogen bonds" | 2D sheet-like network | rsc.org |

| 4 | Hydrogen-bonding with –NH3 species | 2D anion network | rsc.org |

Host-Guest Chemistry and Inclusion Complexes with Mellitate

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. These interactions, which include ionic bonding, hydrogen bonding, and van der Waals forces, are central to molecular recognition. The formation of these inclusion complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. taylorfrancis.com

While the mellitate anion is a powerful component for building extended networks, its role in host-guest chemistry often involves its ability to form complexes where it acts as a guest entrapped within a larger host structure. For example, in self-assembly processes with proteins like hen egg white lysozyme (B549824) (HEWL), the association leads to aggregates with compacted morphologies that entrap mellitate anions. nih.govplos.orgnih.gov This entrapment is a form of inclusion, where the protein aggregate acts as the host for the mellitate guest. The formation of these host-guest inclusion complexes can significantly enhance the solubility and stability of the guest molecules in physiological environments. thno.org

Electrostatic Interactions in Mellitate-Driven Self-Assembly

Electrostatic interactions are a primary driving force in the self-assembly processes involving the mellitate anion. nih.govplos.org The high negative charge of the mellitic acid hexaanion leads to strong attractive forces with positively charged species, playing a crucial role in the formation of complex structures. nih.govplos.org

Influence of Mellitate Anion Charge Density on Supramolecular Patterns

The charge density of the mellitate anion has a profound influence on the resulting supramolecular patterns. At physiological pH, the deprotonation of mellitic acid produces anions with high charge densities, such as the pentavalent (MA⁵⁻) and hexavalent (MA⁶⁻) forms. nih.govplos.orgnih.gov The strong electrostatic attraction between these highly charged anions and cationic partners is a key factor in their self-assembly. nih.govplos.org

This high charge density can lead to interesting and distinct self-assembly patterns, particularly when interacting with asymmetrically charged species like globular proteins. nih.govplos.orgnih.gov The resulting electrostatic complexes often exhibit a defined stoichiometry that is dependent on the pH of the solution. nih.govplos.orgnih.gov

Complexation with Non-Metallic Cationic Species in Self-Assembly

Mellitate anions have a pronounced tendency to form complexes with a variety of non-metallic cationic species, most notably protonated amines. nih.govplos.orgnih.gov This complexation is a cornerstone of its self-assembly behavior. The interaction is not limited to simple organic cations; it extends to complex biological macromolecules like proteins. nih.govplos.orgnih.gov

For instance, the interaction between mellitate anions and the positively charged protein hen egg white lysozyme (HEWL) leads to the immediate formation of insoluble electrostatic complexes. nih.govplos.org This process is highly efficient, requiring only a single mellitate ion per protein molecule to initiate the formation of larger aggregates. plos.org The resulting structures are stabilized by the strong electrostatic attraction between the anionic carboxylate groups of the mellitate and the cationic residues on the protein surface. nih.govplos.org

| Cationic Species | Type of Interaction | Resulting Structure | Reference |

| Piperidinium derivatives | Ionic and Hydrogen Bonding | 2D networks | rsc.org |

| o-phenylenediammonium | Ionic and Hydrogen Bonding | 2D networks | rsc.org |

| Hen Egg White Lysozyme (HEWL) | Electrostatic Attraction | Insoluble electrostatic complexes, aggregates | nih.govplos.org |

Computational and Theoretical Investigations of Mellitic Acid Hexaanion

Quantum Chemical Calculations of Electronic Structure and Intermolecular Interactions

Quantum chemical calculations provide fundamental insights into the electronic structure of the mellitic acid hexaanion and the nature of its interactions with other molecules. These methods are crucial for understanding the stability and properties of materials containing the mellitate anion.

In a study of a polymeric cobalt(II)-mellitate complex also containing 2,2'-bipyridine (B1663995) (bipy), quantum chemical calculations were employed to analyze the various noncovalent interactions that stabilize the crystal structure. researchgate.netuns.ac.rs These calculations revealed the significant role of O–H···O hydrogen bonds, which were identified as the most dominant interactions within the crystal packing. researchgate.netuns.ac.rs Furthermore, the stability of the supramolecular structure was found to depend significantly on stacking interactions between bipyridine ligands and the hydrogen bonds formed between the complex cation, the anionic polymer, and lattice water molecules. researchgate.net

The interaction energies of different molecular arrangements were quantified using these computational methods. For instance, calculations on model systems determined the strength of various stacking interactions. researchgate.net These results are critical for understanding how mellitate-based structures self-assemble and maintain their architecture.

Calculated Interaction Energies in a Co(II)-Mellitate-Bipyridine Complex

| Interaction Type | Calculated Energy (kcal/mol) | Methodology | Key Finding |

|---|---|---|---|

| Strongest Stacking Interaction | -31.66 | DFT (TPSS-D3) | Associated with a large overlap area between interacting fragments. researchgate.net |

| Weakest Stacking Interaction | -7.26 | DFT (TPSS-D3) | Corresponds to a small overlap area of pyridine (B92270) fragments. researchgate.net |

| Ionic Hydrogen Bonds | Dominant | Quantum Chemical Calculations | Crucial for the formation of the supramolecular layer. researchgate.netuns.ac.rs |

| Stacking Interactions (bipy) | Important | Quantum Chemical Calculations | Contribute significantly to the stabilization of crystal packing. researchgate.netuns.ac.rs |

Molecular Modeling and Simulation of Mellitate Coordination and Supramolecular Assemblies

Molecular modeling and simulation are powerful tools for investigating the dynamic and structural aspects of large systems, such as the coordination complexes and supramolecular assemblies formed by the mellitate anion. mdpi.com These in silico techniques complement experimental data, providing insights into atomic-level interactions that are often inaccessible by other means. mdpi.com

The modeling of supramolecular structures presents challenges, including the management of large datasets and their comprehensible visualization. nih.gov Modern computational environments utilize modular tools to create and analyze complex assemblies with interactive control over symmetry and other parameters. nih.gov These approaches are essential for understanding how the mellitate hexaanion, with its numerous coordination sites, directs the self-assembly of intricate architectures. mdpi.comnih.gov

For example, computational tools were used to analyze possible molecular docking scenarios between the mellitate hexaanion (MA⁶⁻) and the protein hen egg white lysozyme (B549824) (HEWL). plos.org This analysis helped to understand the self-assembly of HEWL-MA structures, which form insoluble electrostatic complexes. plos.org Such studies demonstrate the utility of molecular modeling in predicting and explaining the interactions between the highly charged mellitate anion and biological macromolecules. plos.org The development of advanced formulations like liposomes, polymeric nanoparticles, and hydrogels also relies on understanding these physicochemical properties through modeling. pitt.edu

Density Functional Theory (DFT) Applications in Mellitate Systems

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgukm.my It has become a cornerstone of computational chemistry and materials science, offering a balance between accuracy and computational cost. wikipedia.orgimperial.ac.uk DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.mymdpi.com

In the context of mellitate systems, DFT is applied to elucidate molecular interaction mechanisms, predict reactive sites, and understand the stability of complex structures. mdpi.com For instance, DFT calculations using the TPSS-D3 method have been used to calculate the interaction energies of stacking interactions in a cobalt(II)-mellitate complex, providing quantitative data on the forces stabilizing the supramolecular assembly. researchgate.net In other studies, DFT methods like B3LYP have been employed to investigate cation-π interactions in related systems, showcasing the broad applicability of this theoretical approach. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body interactions. ukm.mymdpi.com Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ukm.my

Applications of DFT in Mellitate and Related Systems

| System | DFT Functional/Method | Property Investigated | Reference |

|---|---|---|---|

| Polymeric Cobalt(II)-Mellitate Complex | TPSS-D3 | Stacking Interaction Energies | researchgate.net |

| Sandwich Compounds with Alkali Cations | B3LYP/def2-TZVP | Cation-π Interaction Energies | researchgate.net |

| General Pharmaceutical Formulations | Various | Molecular Interaction Mechanisms, Reactive Sites | mdpi.com |

| Small Organic Molecules | B3LYP, SCAN0 | Molecular Polarizability | arxiv.org |

Theoretical Insights into Magnetic Behavior in Mellitate Coordination Polymers

The this compound is an excellent linker for creating coordination polymers with interesting magnetic properties. acs.org Theoretical models are crucial for understanding the magnetic behavior of these materials, which arises from the interactions between paramagnetic metal ions bridged by the mellitate ligand.

In a family of isostructural mixed alkali metal/transition metal mellitate polymers, the magnetic susceptibility data was analyzed using Mean Field Theory and high-temperature series expansions. acs.org These theoretical approaches helped to model the magnetic interactions within the distorted two-dimensional hexagonal nets formed by the metal ions and carboxylate bridges. acs.org For compounds containing Mn(II) and Ni(II), antiferromagnetic and ferromagnetic interactions were expected, respectively. The behavior of Co(II) phases is more complex due to significant spin-orbit coupling effects. acs.org The influence of coligands on the magnetic anisotropy and behavior of such coordination polymers is also a key area of investigation. nih.gov These theoretical analyses, combined with structural data, provide a framework for understanding and predicting the magnetic properties of these complex materials. researchgate.net

Magnetic Properties of Transition Metal-Mellitate Coordination Polymers

| Metal Ion | Observed Magnetic Behavior | Theoretical Interpretation | Reference |

|---|---|---|---|

| Manganese (Mn) | Dominant Antiferromagnetic Coupling | Mediated by metal-carboxylate-metal superexchange pathways. | acs.orgrsc.org |

| Cobalt (Co) | Dominant Antiferromagnetic Coupling | Behavior is complicated by spin-orbit coupling effects. | acs.orgrsc.org |

| Nickel (Ni) | Ferromagnetic Interactions Expected | Interactions occur within 2D hexagonal nets. | acs.org |

| Copper (Cu) | Paramagnetic Curie-Weiss Behavior | Magnetic moment of 1.93 μB per Cu²⁺ ion. | researchgate.net |

Advanced Spectroscopic Characterization of Mellitate Compounds

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of mellitate-containing compounds. nih.govaps.org These methods provide complementary information on the vibrational modes of molecules, which are sensitive to chemical bonding, symmetry, and intermolecular interactions. nih.govstfc.ac.uk

In the study of mellitate anions, vibrational spectroscopy is particularly insightful. For instance, in complexes formed between the mellitate anion and biomolecules like hen egg white lysozyme (B549824) (HEWL), Fourier-Transform Infrared (FT-IR) spectroscopy has been employed to monitor conformational changes. acs.org To avoid spectral overlap from the bending vibrations of H₂O, such studies are often conducted in deuterium (B1214612) oxide (D₂O). acs.org The amide I' band in the infrared spectrum of proteins, which is sensitive to secondary structure, can be monitored for changes upon interaction with mellitate. For HEWL, this band is typically observed around 1644 cm⁻¹, corresponding to its native α-helical structure. acs.org The presence of mellitate anions can induce misfolding and aggregation, leading to the appearance of non-native intermolecular β-sheets, which are reflected in the amide I' region of the IR spectrum. acs.org

Raman spectroscopy offers a complementary perspective, especially in identifying the presence of the mellitate anion within larger aggregates. The symmetric structure of the mellitate anion gives rise to distinct Raman signals. A strong and narrow band appearing at approximately 1460 cm⁻¹ is a characteristic feature of the mellitate anion, assigned to the symmetric stretching vibrations of its carboxylate (-COO⁻) groups. acs.org This specific Raman signature allows for the detection of mellitate anions trapped within protein aggregates, providing direct evidence of their role in the self-assembly process. acs.org The complementary nature of IR and Raman spectroscopy is crucial, as vibrations that are IR active may be Raman inactive, and vice versa, which is particularly relevant for centrosymmetric molecules. aps.org

| Spectroscopic Technique | Key Vibrational Band | Assignment | Application in Mellitate Compound Analysis |

| Infrared (FT-IR) | ~1644 cm⁻¹ (in D₂O) | Amide I' band of HEWL | Monitoring protein secondary structure changes upon interaction with mellitate. acs.org |

| Raman | ~1460 cm⁻¹ | Symmetric stretches of -COO⁻ groups | Detecting the presence of mellitate anions within aggregates. acs.org |

Circular Dichroism (CD) Spectroscopy in Supramolecular Contexts

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral supramolecular architectures and the conformational changes in chiral molecules, such as proteins, upon interaction with other species. rsc.orgresearchgate.net The technique is highly sensitive to the spatial arrangement of chromophores and any perturbations in their chiral environment. rsc.org

In the context of mellitate compounds, CD spectroscopy has been utilized to study the interactions between mellitate anions and proteins. acs.org For example, when studying the self-assembly of HEWL-mellitate structures, CD spectroscopy can provide valuable information on the stability and denaturation of the protein in the presence of the anion. acs.org By monitoring the far-UV CD spectrum as a function of temperature, the gradual denaturation of native lysozyme can be observed. acs.org Such experiments allow for a focus on the interactions between individual protein molecules and mellitate anions, especially in freshly prepared samples where extensive aggregation and light scattering have not yet occurred. acs.org The ability of CD spectroscopy to probe these initial interactions is crucial for understanding the mechanisms by which highly charged anions like mellitate can induce protein misfolding and aggregation. acs.org

The application of CD spectroscopy extends to a wide range of supramolecular systems, where it can be used to detect the formation of chiral aggregates, determine the stoichiometry of complexes, and derive thermodynamic and kinetic parameters of binding events. researchgate.net

Inelastic Neutron Scattering for Magnetic Dynamics Studies

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of atoms and magnetic moments within a material. rsc.org It can provide detailed information about lattice vibrations (phonons) and magnetic excitations (spin waves or magnons). rsc.orgnih.gov

The mellitic acid hexaanion is a versatile building block for creating coordination polymers with interesting magnetic properties. nih.govacs.orgrsc.org When linked with transition metal ions such as Manganese (Mn), Cobalt (Co), and Nickel (Ni), the mellitate anion can form extended networks, including two-dimensional hexagonal magnetic nets. nih.govacs.org Magnetic susceptibility measurements on these metal-mellitate coordination polymers have revealed the presence of dominant antiferromagnetic coupling between the metal centers. rsc.org

While the magnetic properties of these mellitate-based materials have been established, the direct study of their magnetic dynamics using inelastic neutron scattering is not yet widely reported in the available scientific literature. INS studies would be highly valuable for understanding the nature of the magnetic exchange interactions and the collective magnetic excitations (spin waves) in these systems. Such investigations could provide a deeper insight into the structure-property relationships in these magnetic coordination polymers. The combination of INS with theoretical calculations has proven effective in elucidating the dynamics of other metal-organic frameworks, and a similar approach could be beneficial for advancing the understanding of mellitate-based magnetic materials. rsc.orgornl.gov

Emerging Research Applications of Mellitic Acid Hexaanion Based Materials

Design and Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials using the mellitic acid hexaanion, or mellitate, often involves its reaction with various metal salts. researchgate.netnih.gov Mellitic acid is a particularly intriguing polycarboxylate ligand for creating dense and highly connected coordination polymer materials. These reactions, sometimes conducted under hydrothermal conditions, yield multidimensional metal-organic coordination polymers. researchgate.netnih.gov The resulting structures can be tailored by selecting different metal ions and reaction conditions, leading to materials with specific desired properties. researchgate.net

The this compound is highly effective in linking paramagnetic metal ions to create extensively connected magnetic coordination polymers. nih.govresearchgate.net A significant area of research has been the synthesis of mixed alkali metal/transition metal polymers. Hydrothermal reactions of alkali metal mellitate salts with transition metal chlorides (such as those of manganese, cobalt, and nickel) have produced a large family of isostructural 3-dimensional polymers. nih.govresearchgate.net

These materials are notable for incorporating distorted 2-dimensional magnetic hexagonal nets with a honeycomb topology, where the magnetic interactions are exclusively bridged by metal-carboxylate-metal bonds. nih.gov The organic component of these coordination polymers serves to isolate the low-dimensional magnetic networks. The magnetic properties of these materials, such as their magnetic susceptibility, have been studied and analyzed using approaches like Mean Field Theory. nih.govresearchgate.net The magnetism of cobalt(II)-containing phases is noted to be more complex due to significant spin-orbit coupling effects. nih.gov The development of such materials is of interest for potential applications in areas like memory storage and quantum computing. chemistryviews.org

| General Formula | Alkali Metal (M) | Transition Metal (M') | Designation |

|---|---|---|---|

| M₂[M'₂(mel)(OH₂)₂] | K | Mn | 1a |

| K | Co | 1b | |

| K | Ni | 1c | |

| M₂[M'₂(mel)(OH₂)₂] | Rb | Mn | 2a |

| Rb | Co | 2b | |

| Rb | Ni | 2c | |

| (NH₄)₂[M'₂(mel)(OH₂)₂] | - | Co | 3 |

Mellitate anions are used as organic linkers in the construction of metal-organic frameworks (MOFs), a class of highly porous materials. bohrium.comrsc.org MOFs are recognized as promising candidates for adsorbents in gas separation processes due to their large surface areas, adjustable pore sizes, controllable properties, and reasonable thermal stability. bohrium.comrsc.orgresearchgate.net The industrial process of adsorptive separation traditionally uses materials like zeolites and activated carbons, but MOFs offer the potential for more efficient and energy-saving procedures. bohrium.comrsc.org

The effectiveness of MOFs in selective adsorption stems from mechanisms such as molecular sieving and preferential adsorption based on guest-surface interactions. bohrium.com For instance, some MOFs can selectively adsorb CO₂ over other gases like CH₄ because of CO₂'s larger quadrupole moment. bohrium.com By fabricating MOFs with specific pore sizes and surface chemistries using linkers like mellitate, it is possible to create materials tailored for specific separation tasks. bohrium.comrikkyo.ac.jp High-performance microporous adsorbents are critical for efficient mass transfer and system efficiency in adsorption separation technologies. mdpi.com

Development of Advanced Magnetic Materials

Catalytic Roles and Methodologies Utilizing Mellitate-Based Systems

The unique structural and chemical properties of mellitate-based materials suggest their potential in catalytic applications. Their high surface area and tunable porosity make them ideal candidates for use as heterogeneous catalysts or as supports for catalytic species. mdpi.com

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is fundamental to the chemical and energy industries. wikipedia.org This type of catalysis typically involves solid catalysts and gas-phase reactants, with the reaction cycle consisting of molecular adsorption, surface reaction, and product desorption. wikipedia.org

Mellitate-derived materials, particularly MOFs, fit the profile of solid heterogeneous catalysts. bohrium.comwikipedia.org Their porous nature allows for the diffusion of reactants to active sites within the framework. While the broader category of carbon-based materials derived from biomass is known for its application in heterogeneous catalysis, the well-defined, crystalline structures of mellitate-based coordination polymers offer distinct advantages. mdpi.com The ordered arrangement of metal ions (potential active sites) and organic linkers can lead to enhanced selectivity in catalytic reactions. physchem.cz Although a nascent area of investigation, the principles of heterogeneous catalysis provide a strong framework for exploring the catalytic potential of these advanced, designable materials. nih.gov

Contributions to Energy-Related Materials Science

The development of advanced materials is crucial for addressing challenges in energy, particularly in the realm of energy storage. researchgate.netfrontiersin.org Materials science research is focused on creating systems that offer higher energy density, longer cycle life, and improved safety, often drawing inspiration from novel molecular architectures. researchgate.netmpie.de

Mellitate-based coordination polymers are being investigated for their potential use in energy storage devices, such as batteries. researchgate.netfrontiersin.org The architecture of an electrode material plays a critical role in the performance of an energy storage system, influencing factors like ion diffusion and structural stability during charging and discharging cycles. mpie.detls-containers.com

Research into related organic-metal coordination frameworks, such as sodium benzene-1,2,4-tricarboxylate, has shown their potential as anode materials for sodium-ion storage, where the enolization of C=O groups facilitates a diffusion-controlled charge storage mechanism. researchgate.net The robust framework and fast charge transfer properties are key benefits. researchgate.net Similarly, the highly ordered, porous structures of mellitate-based polymers could provide stable scaffolds for the reversible intercalation of ions like Li⁺ or Na⁺. The defined channels within their frameworks could act as pathways for ion transport, a critical function in battery operation. mpie.de The use of organic electrode materials composed of abundant elements is also an attractive feature from an environmental and sustainability perspective. frontiersin.org The investigation into mellitate-based architectures represents a promising direction for designing the next generation of energy storage materials. mpie.de

Assessment of Hydrogen Storage Capabilities of Mellitate Metal-Organic Frameworks

The exploration of metal-organic frameworks (MOFs) for hydrogen storage is a significant area of materials science, driven by the need for safe and efficient energy carriers. nih.govresearchgate.net MOFs are attractive due to their high surface areas and tunable pore environments. researchgate.netnih.gov The general principle guiding the research is that a higher surface area often correlates with increased hydrogen storage capacity, particularly at cryogenic temperatures. researchgate.net

Mellitic acid, with its six carboxylic acid groups, presents as a potentially valuable organic linker for constructing robust MOFs. A notable example is the series of isostructural MOFs designated MIL-116, which have been synthesized using mellitic acid in combination with trivalent cations like Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺). researchgate.net The structure of these materials consists of infinite straight chains of metal-centered octahedra linked by the mellitate anions. researchgate.net

However, detailed investigations into the porosity of the MIL-116 series reveal a critical limitation for their application in gas storage. Structural analysis has shown that non-removable crystal water molecules are present within the pores of these MOFs. researchgate.net This entrapped water effectively renders the pores extremely narrow and inaccessible to gas molecules like nitrogen or argon, leading to the classification of these specific mellitate-based MOFs as "non-porous". researchgate.net Consequently, their potential for hydrogen storage is considered negligible, as porosity is a prerequisite for physisorption of hydrogen molecules.

While extensive research and high-throughput computational screenings have been conducted to identify optimal MOF candidates for hydrogen storage, mellitate-based frameworks have not emerged as promising materials. researchgate.netnih.gov Studies tend to focus on MOFs with demonstrated high porosity and large surface areas, such as MOF-5, MOF-177, and HKUST-1, none of which utilize the mellitate linker. mdpi.com The inherent structural characteristics of the known mellitate MOFs, specifically the retention of water molecules that block the porous network, currently preclude them from being viable candidates for hydrogen storage applications.

Table 1: Structural Characteristics of MIL-116 Mellitate-Based MOFs

| Property | Description | Implication for Hydrogen Storage |

| Framework Composition | M₂(OH)₂[C₁₂O₁₂H₂]·2H₂O (M = Al, Ga, In) researchgate.net | The specific combination of metal and mellitate linker leads to the observed structure. |

| Pore Occupancy | Contains non-removable crystal water molecules within the pores. researchgate.net | The presence of water molecules physically blocks the pores. |

| Porosity | Considered "non-porous" to N₂ and Ar gas molecules. researchgate.net | Lack of accessible pore volume prevents the entry and adsorption of H₂ molecules. |

| Hydrogen Uptake | Data not reported; expected to be negligible. | The materials are unsuitable for hydrogen storage applications due to low porosity. |

Adsorption Science and Surface Interactions of Mellitate

The mellitate anion, as the fully deprotonated form of mellitic acid (a benzenehexacarboxylic acid), exhibits significant interactions with surfaces, a phenomenon primarily governed by its high charge density and multiple carboxylate functional groups. rsc.org The study of these interactions is crucial for understanding its role in environmental geochemistry and its potential use in surface modification applications. Research has particularly focused on its adsorption onto mineral surfaces, such as goethite (α-FeOOH), a common iron oxide in soils. nih.govresearchgate.net

Investigations using attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy combined with surface complexation modeling have elucidated the mechanisms of mellitate adsorption. nih.govresearchgate.net The nature of the interaction is highly dependent on the pH of the aqueous solution. At pH values above 6, the fully deprotonated this compound (L⁶⁻) is the dominant species, and it adsorbs onto the goethite surface via outer-sphere complexation. researchgate.netacs.org This means the anion is associated with the surface through electrostatic forces and hydrogen bonds, without direct covalent bonding between the mellitate and the surface metal ions. researchgate.net

At lower pH levels, partially protonated species of mellitate also form outer-sphere complexes with the surface. researchgate.net The strength of this adsorptive interaction, even though outer-sphere in nature, is relatively strong. This is suggested by the observation that increasing the ionic strength of the solution does not displace the adsorbed mellitate but rather increases the fraction of the fully deprotonated hexaanion on the surface. researchgate.netacs.org This strength is attributed to the significant role of hydrogen bonds in the complexation. researchgate.net

Thermodynamic studies of mellitic acid adsorption onto goethite show that the process is accompanied by a large increase in entropy. nih.gov The effect of temperature is pH-dependent: below pH 7.5, adsorption increases with increasing temperature, while at higher pH, the amount of adsorbed mellitate decreases as temperature rises. nih.gov This behavior has been modeled by proposing the formation of two distinct outer-sphere complexes at the goethite surface. nih.gov The high affinity of mellitate for surfaces is also demonstrated in its interactions with proteins, where the highly charged anion can induce aggregation and misfolding of proteins like lysozyme (B549824) through electrostatic interactions. nih.govrsc.org

Table 2: Summary of Mellitate Adsorption Findings on Goethite (α-FeOOH)

| Parameter | Observation | Reference |

| Adsorption Mechanism | Forms outer-sphere complexes with the goethite surface. No evidence of inner-sphere complexation. | nih.govresearchgate.net |

| Effect of pH | At pH > 6, the fully deprotonated hexaanion (L⁶⁻) adsorbs. At lower pH, partially protonated species form surface complexes. | researchgate.netacs.org |

| Interaction Forces | Primarily electrostatic attraction and hydrogen bonding. | researchgate.net |

| Effect of Ionic Strength | Increased ionic strength (up to 2.0 M) does not displace adsorbed mellitate, indicating a strong interaction. | researchgate.netacs.org |

| Effect of Temperature | Adsorption increases with temperature below pH 7.5; decreases with temperature at higher pH. | nih.gov |

| Thermodynamics | The adsorption process is associated with a large increase in entropy. | nih.gov |

Q & A

Q. What are the established methods for synthesizing mellitic acid hexaanion, and how can its purity be verified experimentally?

this compound is typically synthesized via oxidation of organic precursors (e.g., polycyclic aromatic hydrocarbons) under controlled conditions. A common method involves heating mellite (aluminum mellitate) with ammonium carbonate to isolate the acid, followed by neutralization with ammonia to form the hexaanion . Purity verification requires:

- Elemental analysis to confirm stoichiometry.

- FTIR spectroscopy to identify characteristic carboxylate stretching bands (~1610 cm⁻¹ for sodium alginate-mellitate interactions and shifts in C=O peaks due to hydrogen bonding) .

- X-ray diffraction (XRD) to validate crystalline structure .

- Thermogravimetric analysis (TGA) to assess thermal stability, as mellitic acid decomposes into CO₂ and tar above 190°C .

Q. How can the molecular structure of this compound be characterized to confirm its rotational conformation?

The stable conformation involves carboxylate groups rotated relative to the central benzene ring plane. Key techniques include:

Q. What analytical methods are suitable for detecting this compound in environmental or extraterrestrial samples?

Due to its non-volatility and stability, this compound is challenging to detect via traditional gas chromatography-mass spectrometry (GC-MS). Recommended approaches:

- Liquid chromatography-mass spectrometry (LC-MS) with ion-pairing agents to enhance retention.

- Raman spectroscopy to identify unique vibrational modes of the benzenehexacarboxylate core.

- Acid digestion followed by FTIR to release and characterize bound carboxylates, as demonstrated in studies of Martian soil analogs .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between this compound and biopolymers (e.g., sodium alginate) influence rheological properties in 3D-printing inks?

In composite materials, this compound forms dynamic hydrogen bonds with polysaccharides, modulating viscoelasticity. Methodological insights:

- Rheological characterization : Measure storage (G′) and loss (G″) moduli via dynamic frequency sweeps. Increased mellitate content (2–6 wt%) initially raises G′ and G″ due to crosslinking, but excess disrupts networks, reducing elasticity .

- FTIR analysis : Monitor shifts in C=O stretching bands (1706–1745 cm⁻¹) to quantify hydrogen-bond disruption and reformation .

- Controlled assembly : Adjust ligand ratios to optimize printability and post-printing stability (e.g., in situ growth of metal-organic frameworks) .

Q. What experimental designs can resolve contradictions in the stability of this compound under extreme oxidative conditions?

Conflicting reports on its inertness to Cl₂ or HNO₃ require controlled redox studies:

- Batch reactors : Expose mellitate salts to Cl₂ gas at varying pressures and temperatures; analyze residues via XRD and LC-MS.

- Kinetic assays : Track decomposition rates using UV-Vis spectroscopy (e.g., loss of carboxylate absorbance at 250–300 nm).

- Comparative studies : Test stability against other benzene polycarboxylates to identify substituent effects on oxidation resistance .

Q. How can this compound serve as a biomarker in astrobiology, and what methodological limitations exist in planetary missions?

As a proposed Martian organic intermediate, mellitate’s detection faces challenges:

- Viking mission constraints : GC-MS pyrolysis at 500°C destroyed non-volatile salts, yielding false negatives. Revised protocols suggest:

- Solvent extraction (e.g., subcritical water) to isolate mellitates before analysis .

- Derivatization with fluorinated agents to enhance volatility for GC-MS .

- Concentration thresholds : Models estimate ~2 kg/m² of meteoritic mellitate on Mars over 3 Gyr, requiring high-sensitivity detectors (e.g., laser desorption-MS) .

Q. What role does this compound play in magnetic materials, and how can its coordination chemistry be optimized for spintronic applications?

Transition metal mellitates (e.g., Fe³⁺, Co²⁺ salts) exhibit tunable magnetism. Key strategies:

- Coordination geometry control : Use chelating agents to direct metal-carboxylate binding modes (monodentate vs. bridging).

- Magnetic susceptibility measurements : SQUID magnetometry to assess coupling (e.g., antiferromagnetic ordering in Fe-mellitate).

- Doping studies : Introduce lanthanides (e.g., Gd³⁺) to enhance spin-orbit interactions .

Data Contradictions and Resolution

Q. Why do some studies report this compound as inert to strong acids, while others observe decomposition?

Discrepancies arise from:

- Protonation state : The hexaanion (C₆(COO⁻)₆) resists acid attack, but protonated forms (e.g., C₆(COOH)₆) degrade in concentrated H₂SO₄ or HI.

- Experimental conditions : Long-term digestion with PCl₅ forms acid chlorides, while brief exposure leaves the anion intact .

- Resolution : Conduct pH-dependent stability assays with in situ Raman monitoring to track decomposition pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.